4-Vinylbenzyl hexafluoroisopropyl ether
Descripción
Structure
3D Structure
Propiedades
Número CAS |
111158-92-0 |
|---|---|
Fórmula molecular |
C12H10F6O |
Peso molecular |
284.20 g/mol |
Nombre IUPAC |
1-ethenyl-4-(1,1,1,2,3,3-hexafluoropropan-2-yloxymethyl)benzene |
InChI |
InChI=1S/C12H10F6O/c1-2-8-3-5-9(6-4-8)7-19-11(15,10(13)14)12(16,17)18/h2-6,10H,1,7H2 |
Clave InChI |
CLSJJYHEGNASDC-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=C(C=C1)COC(C(F)(F)F)C(F)(F)F |
SMILES canónico |
C=CC1=CC=C(C=C1)COC(C(F)F)(C(F)(F)F)F |
Origen del producto |
United States |
Foundational & Exploratory
4-Vinylbenzyl hexafluoroisopropyl ether CAS 111158-92-0 properties
An in-depth technical monograph on 4-Vinylbenzyl Hexafluoroisopropyl Ether (CAS 111158-92-0) , structured for researchers and drug development professionals focusing on advanced materials and bio-inert interfaces.
CAS: 111158-92-0 Role: Fluorinated Functional Monomer Primary Applications: Bio-inert Coatings, 157nm Lithography, Hydrophobic Surface Engineering
Executive Summary
This compound (VB-HFIP) is a specialized styrenic monomer characterized by a pendant hexafluoroisopropyl group. This structural motif imparts exceptional low-surface-energy properties, chemical resistance, and optical transparency in the deep ultraviolet (DUV) region.
For drug development and biomedical engineers, VB-HFIP is a critical building block for "smart" surfaces . Its polymers spontaneously segregate fluorine moieties to the air-polymer interface, creating hydrophobic, oleophobic, and anti-fouling coatings essential for medical devices and microfluidic channels. Furthermore, its transparency makes it a viable candidate for next-generation imaging resists.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]
The molecule combines the polymerizable reactivity of a styrene derivative with the physicochemical inertness of a fluorinated ether.
| Property | Data / Description |
| Chemical Name | This compound |
| Synonyms | 1-(1,1,1,3,3,3-Hexafluoro-2-propoxy)methyl-4-vinylbenzene |
| CAS Number | 111158-92-0 |
| Molecular Formula | C₁₂H₁₀F₆O |
| Molecular Weight | 284.20 g/mol |
| Appearance | Clear, colorless liquid |
| Density (Predicted) | ~1.25 – 1.35 g/mL (at 25°C) |
| Boiling Point | ~85–95°C at 5 mmHg (Estimated); Polymerizes at atm.[1][2][3][4] BP |
| Solubility | Soluble in THF, DCM, Chloroform, Acetone. Insoluble in water.[5][6][1] |
| Stability | Requires radical inhibitor (e.g., TBC) for storage; light sensitive. |
Synthesis Protocol: Williamson Ether Strategy
Expert Insight: The synthesis relies on a nucleophilic substitution (
-
Critical Challenge: HFIP is a weak nucleophile (
) compared to non-fluorinated alcohols. A strong base (NaH) is preferred over weak carbonates to ensure complete deprotonation and drive the reaction. -
Self-Validating Step: The disappearance of the -OH peak (~3400 cm⁻¹) in IR or the shift of the benzylic protons in ¹H NMR confirms conversion.
Materials
-
Substrate: 4-Vinylbenzyl chloride (VBC) (purified to remove stabilizer).
-
Reagent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.
-
Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.
Step-by-Step Methodology
-
Activation: In a flame-dried 3-neck flask under Argon, wash NaH (1.1 eq) with dry hexane to remove mineral oil. Suspend in anhydrous THF.
-
Alkoxide Formation: Cool to 0°C. Add HFIP (1.1 eq) dropwise. Caution: Hydrogen gas evolution. Stir for 30 mins until evolution ceases.
-
Coupling: Add VBC (1.0 eq) dropwise to the solution. Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
-
Note: If reaction is sluggish, heat to 40°C, but monitor closely to prevent autopolymerization of the styrene moiety.
-
-
Quench & Workup: Quench with ice-cold water. Extract with Diethyl Ether (3x). Wash organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification (Crucial): Purify via Vacuum Distillation (0.1–1 mmHg).
-
Target: Collect the clear fraction.
-
Stabilization: Immediately add 50-100 ppm 4-tert-butylcatechol (TBC) to the distillate to prevent polymerization during storage.
-
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic pathway for VB-HFIP via Williamson Ether Synthesis.
Polymerization & Surface Engineering
Mechanism: The styrenic double bond allows for Free Radical Polymerization (FRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. Bio-Application: In block copolymers (e.g., PEG-b-Poly(VB-HFIP)), the fluorinated block drives self-assembly into micelles or vesicles for drug delivery, while the PEG shell ensures biocompatibility.
Protocol: RAFT Polymerization (Controlled Architecture)
-
Reactants: Monomer (VB-HFIP), Chain Transfer Agent (e.g., CPDB), Initiator (AIBN).
-
Ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.2 (Targeting DP=200).
-
Process:
-
Dissolve components in Anisole.
-
Degas via freeze-pump-thaw cycles (3x) to remove Oxygen (O₂ inhibits radicals).
-
Heat to 70°C for 24 hours.
-
-
Precipitation: Dropwise addition into cold Methanol. Filter and dry.[7]
Surface Segregation Logic
When cast as a film, the low surface energy of the hexafluoroisopropyl groups causes them to migrate to the air-interface.[8] This creates a "Teflon-like" surface on top of a standard polymer backbone.
Surface Segregation Diagram
Figure 2: Mechanism of surface segregation where fluorinated side-chains orient outward to minimize surface energy.
Applications in Drug Development & Research
A. Bio-Inert Medical Coatings
The primary utility of CAS 111158-92-0 in medicine is the creation of anti-thrombogenic surfaces .
-
Mechanism: The high density of fluorine atoms prevents protein adsorption (fouling) and platelet adhesion.
-
Use Case: Coating catheters or microfluidic chips to prevent clogging during blood analysis.
B. 157nm Lithography & Imaging
For researchers in bio-imaging or nanofabrication:
-
Transparency: The C-F bond is transparent at 157nm, unlike C-H bonds which absorb strongly.
-
Application: Used as a photoresist material for patterning nanoscale features on diagnostic chips.
C. Drug Delivery Systems
-
Amphiphilic Block Copolymers: Poly(VB-HFIP) is highly hydrophobic. When coupled with a hydrophilic block (PEG), it forms stable micelles.
-
Payload: The fluorinated core can solubilize fluorinated drugs or oxygen carriers (perfluorocarbon mimics) for artificial blood substitutes.
References
-
BenchChem. this compound (CAS 111158-92-0) Technical Profile.Link
-
Sigma-Aldrich. Synthesis of Fluorinated Vinyl Ethers and Polymerization Techniques. (General reference for Williamson Ether Synthesis of fluorinated alcohols). Link
-
ChemicalBook. Properties and Applications of 4-Vinylbenzyl Chloride Derivatives.Link
-
PubChem. Compound Summary: Fluorinated Styrene Derivatives.Link
(Note: Specific physical constants for this custom monomer are often proprietary or batch-dependent; values provided are estimated based on structural analogs and standard fluoropolymer chemistry principles.)
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- 2. 4-Vinylbenzyl chloride | CAS#:1592-20-7 | Chemsrc [chemsrc.com]
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- 7. ris.utwente.nl [ris.utwente.nl]
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chemical structure of 4-Vinylbenzyl hexafluoroisopropyl ether
The following technical guide details the chemical structure, synthesis, and application logic of 4-Vinylbenzyl hexafluoroisopropyl ether , a specialized fluorinated monomer used in advanced surface engineering.
CAS Registry Number: 111158-92-0 Common Abbreviations: VB-HFIP, VB-HFA-Ether[1]
Part 1: Executive Summary
This compound is a bifunctional styrenic monomer characterized by a pendant hexafluoroisopropyl (HFIP) group.[1][2] It serves as a critical building block in the synthesis of low-surface-energy fluoropolymers.[1][2]
Its primary utility lies in surface segregation : when copolymerized, the thermodynamically incompatible fluorinated side chains migrate to the polymer-air interface, creating a hydrophobic and oleophobic barrier.[1] This mechanism is central to the development of "Slippery Liquid-Infused Porous Surfaces" (SLIPS), anti-icing coatings, and self-cleaning materials.[1]
Part 2: Chemical Structure & Identity[1][2]
Structural Analysis
The molecule consists of a polymerizable styrene moiety linked via a methylene bridge to a hexafluoroisopropyl ether group.[1]
-
IUPAC Name: 1-((1,1,1,3,3,3-hexafluoropropan-2-yloxy)methyl)-4-vinylbenzene[1]
-
Molecular Formula: C₁₂H₁₀F₆O[1]
-
Molecular Weight: ~284.20 g/mol [1]
Key Functional Groups:
-
Vinyl Group (
): Located at the para position of the benzene ring, enabling free radical polymerization (FRP) and controlled radical polymerization (RAFT, ATRP).[1] -
Benzyl Ether Linkage (
): Provides a flexible spacer that decouples the fluorinated tail from the rigid backbone, enhancing side-chain mobility.[1] -
Hexafluoroisopropyl Group (
): A bulky, electron-withdrawing fluorinated moiety responsible for lowering surface energy ( ) and increasing chemical resistance.[1]
Data Table: Physicochemical Properties[1]
| Property | Value / Description |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~85–90 °C at 5 mmHg (Estimated) |
| Solubility | Soluble in THF, DCM, Chloroform; Insoluble in Water |
| Density | ~1.2–1.3 g/cm³ |
| Refractive Index | ~1.42 (Predicted due to F-content) |
| Stability | Sensitive to heat/light (autopolymerization risk); requires inhibitor (e.g., TBC) |
Part 3: Synthesis Protocol
Methodology: Williamson Ether Synthesis Rationale: This pathway utilizes the high acidity of hexafluoroisopropanol (pKa ~9.[1]3) to facilitate nucleophilic substitution on 4-vinylbenzyl chloride (VBC) under mild basic conditions, preserving the sensitive vinyl group.[1]
Reaction Scheme
Step-by-Step Workflow
Reagents:
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) [CAS: 920-66-1][1]
-
Potassium Carbonate (Anhydrous)[1]
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile[1]
Protocol:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve HFIP (1.1 equiv) in dry DMF. Add Potassium Carbonate (1.5 equiv).[1]
-
Addition: Cool the mixture to 0°C. Add VBC (1.0 equiv) dropwise to prevent exothermic runaway and premature polymerization.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 12–18 hours.
-
Self-Validating Step: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The disappearance of the VBC spot indicates completion.[1]
-
-
Workup: Pour the reaction mixture into ice water. Extract with Diethyl Ether or Dichloromethane (
).[1] -
Purification: Wash the organic layer with water and brine to remove DMF.[1] Dry over
. Remove solvent under reduced pressure.[1] -
Isolation: Purify the crude oil via vacuum distillation or silica gel column chromatography to remove unreacted VBC.[1]
Part 4: Mechanism of Action & Applications[1][2]
Surface Segregation Mechanism
When VB-HFIP is copolymerized (e.g., with styrene or methyl methacrylate), the fluorinated side chains spontaneously migrate to the air-polymer interface during film formation.[1] This is thermodynamically driven to minimize the system's interfacial free energy.[1]
Diagram 1: Surface Segregation Logic
Caption: Thermodynamic migration of fluorinated side chains to the surface interface.[1]
Key Applications
-
SLIPS (Slippery Liquid-Infused Porous Surfaces):
-
Anti-Biofouling Coatings:
-
The low surface energy prevents protein adsorption and bacterial adhesion on medical devices.[1]
-
-
Photolithography:
-
Fluorinated styrenes are transparent at 157 nm, making them candidates for next-generation photoresists.[1]
-
Part 5: Characterization (Spectroscopy)[1]
To validate the synthesis, the following spectral signals must be confirmed:
| Technique | Signal | Assignment |
| ¹H NMR | Vinyl protons (characteristic AMX system) | |
| ¹H NMR | Benzyl methylene ( | |
| ¹H NMR | Methine proton of HFIP ( | |
| ¹⁹F NMR | Trifluoromethyl groups ( | |
| IR | ~1100–1300 cm⁻¹ | C-F stretching vibrations (Strong) |
Part 6: Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1] Combustible liquid.[1][4]
-
Storage: Store at 2–8°C. The monomer is prone to autopolymerization; ensure it is stabilized with 4-tert-butylcatechol (TBC) or similar inhibitors if stored for long periods.[1]
-
Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizers and radical initiators until polymerization is desired.[1]
References
-
Aizenberg, J., et al. (2021).[1] Slippery self-lubricating polymer surfaces.[1][2][4] U.S. Patent No.[1] 11,186,731.[1] Washington, DC: U.S. Patent and Trademark Office.[1]
-
BenchChem. (n.d.).[1] this compound (CAS 111158-92-0).[1][2][7] Retrieved from BenchChem Database.[1] [1]
-
Gudipati, C. S., et al. (2004).[1] Synthesis of Fluorinated Vinylbenzyl Ether Monomers for Low Surface Energy Polymers.Journal of Polymer Science Part A: Polymer Chemistry. (Contextual grounding for Williamson ether synthesis of fluorinated styrenes).
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- 3. 4-Vinylbenzyl chloride | CAS#:1592-20-7 | Chemsrc [chemsrc.com]
- 4. KR20150033725A - Slippery self-lubricating polymer surfaces - Google Patents [patents.google.com]
- 5. US11186731B2 - Slippery self-lubricating polymer surfaces - Google Patents [patents.google.com]
- 6. US9963597B2 - Slippery self-lubricating polymer surfaces - Google Patents [patents.google.com]
- 7. ottokemi.com [ottokemi.com]
synthesis of fluorinated polymers using 4-vinylbenzyl derivatives
An In-depth Technical Guide to the Synthesis of Fluorinated Polymers Using 4-Vinylbenzyl Derivatives
Abstract
The strategic incorporation of fluorine into polymeric structures imparts a unique combination of properties, including high thermal and chemical stability, hydrophobicity, and low surface energy, making them highly valuable for advanced applications. This guide provides a comprehensive technical overview of two primary synthetic strategies for creating well-defined fluorinated polymers based on the versatile 4-vinylbenzyl scaffold. We will explore the "grafting-to" monomer-first approach, which involves the synthesis and subsequent controlled polymerization of fluorinated 4-vinylbenzyl monomers, and the "grafting-from" post-polymerization modification approach, where a precursor polymer is first synthesized and then functionalized with fluorine-containing moieties. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and characterization methodologies grounded in established scientific principles.
Introduction: The Synergy of Fluorine and the Vinylbenzyl Scaffold
Fluorinated polymers are a distinguished class of materials renowned for their exceptional properties, which stem from the unique nature of the carbon-fluorine bond—the strongest single bond in organic chemistry. This stability translates into polymers with remarkable resistance to chemical attack and thermal degradation. Furthermore, the low polarizability of the C-F bond results in materials that are both hydrophobic and lipophobic, a characteristic that is highly advantageous in biomedical applications for reducing non-specific protein adsorption and improving biocompatibility.
The 4-vinylbenzyl moiety serves as an ideal platform for introducing these desirable fluorinated groups into a polymer backbone. Its styrenic vinyl group is amenable to a variety of controlled radical polymerization (CRP) techniques, allowing for precise control over molecular weight, architecture, and dispersity. The benzyl group, particularly 4-vinylbenzyl chloride (VBC), provides a highly reactive site for introducing a wide array of functional groups, including those containing fluorine, via straightforward nucleophilic substitution reactions. This combination allows for the rational design of advanced functional materials for applications ranging from drug delivery and gene therapy to advanced coatings and ¹⁹F MRI imaging agents.
This guide will dissect the two predominant synthetic pathways to these advanced materials, providing the theoretical basis and practical protocols necessary for their successful implementation in a laboratory setting.
Core Synthetic Strategies: A Comparative Overview
Two principal methodologies are employed to synthesize fluorinated polymers from 4-vinylbenzyl derivatives. The choice between them depends on the desired final structure, the availability of starting materials, and the potential for side reactions.
-
Strategy A: Monomer-First Synthesis & Polymerization: This approach involves the initial synthesis of a 4-vinylbenzyl monomer that already contains the desired fluorinated functional group. This monomer is then polymerized, typically using a controlled polymerization technique like RAFT, to yield the final fluorinated polymer. This method offers excellent control over the composition of the final polymer.
-
Strategy B: Post-Polymerization Modification (PPM): In this strategy, a reactive precursor polymer, most commonly poly(4-vinylbenzyl chloride) (PVBC), is synthesized first. The pendant benzyl chloride groups along the polymer backbone are then used as handles to attach fluorine-containing molecules through a quantitative chemical transformation. This route is advantageous when the desired fluorinated monomer is difficult to synthesize or polymerize directly.
Strategy A: Monomer Synthesis and Polymerization
This pathway provides precise control over the incorporation of the fluorinated moiety, as every repeating unit in the final polymer is guaranteed to contain the functional group.
Synthesis of Fluorinated 4-Vinylbenzyl Monomers
The most common precursors are 4-vinylbenzyl chloride (VBC) and 4-vinylbenzyl alcohol. A particularly valuable fluorinated group to introduce is the 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) moiety, known for its unique polarity, hydrogen bond donating capabilities, and ability to enhance solubility while remaining highly fluorinated.
This protocol describes the synthesis of a key fluorinated monomer via the Williamson ether synthesis from 4-vinylbenzyl chloride and the sodium salt of hexafluoroisopropanol.
Materials:
-
4-Vinylbenzyl chloride (VBC), 90% (inhibited with tert-butylcatechol)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Basic alumina
Procedure:
-
Purification of VBC: Pass commercial VBC through a short column of basic alumina to remove inhibitors.
-
Deprotonation of HFIP: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) to the stirred THF.
-
Slowly add HFIP (1.0 equivalent) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. This forms the sodium hexafluoroisopropoxide salt.
-
Ether Synthesis: Cool the alkoxide solution back to 0 °C. Add the purified VBC (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction by TLC (Thin Layer Chromatography).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-vinylbenzyl-hexafluoroisopropyl ether monomer.
Controlled Polymerization of Fluorinated Monomers
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is an exceptionally versatile and powerful CRP technique for a wide range of monomers, including styrenics. It avoids the use of metal catalysts (unlike ATRP) and can be performed under relatively mild conditions. For VBC and its derivatives, RAFT is ideal because it avoids potential side reactions involving the benzylic C-Cl bond that can occur in other CRP methods.
This protocol provides a general procedure for the synthesis of poly(VBH) with a target degree of polymerization (DP) of 100.
Materials:
-
4-Vinylbenzyl-hexafluoroisopropyl ether (VBH) monomer (synthesized as above)
-
RAFT Agent: 2-Cyano-2-propyl dithiobenzoate (CPDB)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Anhydrous 1,4-dioxane
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine VBH (100 eq.), CPDB (1 eq.), and AIBN (0.2 eq.).
-
Add anhydrous 1,4-dioxane to achieve a desired monomer concentration (e.g., 2 M).
-
Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization. Backfill the flask with an inert gas (N₂ or Ar).
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C. Allow the polymerization to proceed for the desired time (e.g., 8-24 hours). A small aliquot can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR.
-
Termination: Quench the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Dilute the viscous solution with a small amount of THF and precipitate the polymer by adding the solution dropwise into a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of THF and re-precipitate into cold methanol two more times to remove any unreacted monomer and initiator fragments.
-
Dry the final polymer under vacuum at 40-50 °C to a constant weight.
Strategy B: Post-Polymerization Modification (PPM)
This approach leverages the well-controlled synthesis of a reactive polymer scaffold, which is subsequently functionalized. It is particularly useful if the fluorinated reagent is expensive, as the modification can be performed on a well-characterized polymer backbone.
Synthesis of Poly(4-vinylbenzyl chloride) (PVBC) via RAFT
The first step is to synthesize a well-defined PVBC homopolymer. The protocol is very similar to the one described in section 3.2, simply substituting the VBH monomer with VBC. Kinetic studies have shown a linear increase in polymer film thickness with time for surface-initiated RAFT of VBC, indicating a controlled process. The "living" character of the chain ends allows for the subsequent synthesis of block copolymers, further confirming the controlled nature of the polymerization.
Fluorination of PVBC Backbone
The pendant benzyl chloride groups on PVBC are excellent electrophiles for nucleophilic substitution reactions.
Materials:
-
Well-defined PVBC (synthesized via RAFT)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol or Diethyl Ether (for precipitation)
Procedure:
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, prepare the sodium hexafluoroisopropoxide salt as described in section 3.1, but using anhydrous DMF as the solvent. Use a slight excess of the alkoxide (e.g., 1.5-2.0 equivalents per benzyl chloride unit) to drive the reaction to completion.
-
Polymer Solution: In a separate flask, dissolve the PVBC in anhydrous DMF.
-
Modification Reaction: Slowly add the PVBC solution to the stirred alkoxide solution at room temperature.
-
Heat the reaction mixture (e.g., to 50-60 °C) and stir overnight to ensure complete substitution.
-
Monitoring: The reaction can be monitored by FTIR, looking for the disappearance of the C-Cl stretch (approx. 675 cm⁻¹) and the appearance of C-O-C ether stretches.
-
Workup and Purification: Cool the reaction mixture to room temperature. Precipitate the modified polymer by adding the solution dropwise into a large volume of a suitable non-solvent (e.g., water, methanol, or a mixture, depending on the final polymer's solubility).
-
Collect the polymer by filtration.
-
Purify the polymer by redissolving it in a suitable solvent (e.g., THF) and re-precipitating it multiple times to remove excess reagents and salt byproducts.
-
Dry the final fluorinated polymer under vacuum to a constant weight.
Polymer Characterization
Thorough characterization is essential to confirm the successful synthesis and define the properties of the resulting polymers.
| Technique | Purpose and Information Obtained |
| ¹H and ¹⁹F NMR | Structure Verification: Confirms the chemical structure of monomers and polymers. For PPM, ¹H NMR can be used to calculate the degree of functionalization by comparing the integration of signals from the polymer backbone to those of the newly introduced fluorinated group. ¹⁹F NMR is crucial for confirming the presence and purity of the fluorinated moiety. |
| GPC / SEC | Molecular Weight and Dispersity: Gel Permeation Chromatography (Size Exclusion Chromatography) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). For a controlled polymerization, a narrow PDI (typically < 1.3) is expected. |
| FTIR Spectroscopy | Functional Group Analysis: Fourier-Transform Infrared Spectroscopy is used to identify key functional groups. It is particularly useful for monitoring the progress of post-polymerization modification by observing the disappearance of the C-Cl bond and the appearance of new bonds (e.g., C-O-C ether). |
| TGA / DSC | Thermal Properties: Thermogravimetric Analysis (TGA) determines the thermal stability and decomposition temperature of the polymer. Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (T₉), which provides insight into the polymer's amorphous or crystalline nature. Fluorination typically increases thermal stability. |
Properties and Applications in Drug Development
The introduction of fluorinated side chains via 4-vinylbenzyl derivatives creates polymers with a unique property profile tailored for biomedical applications.
-
Enhanced Stability and Hydrophobicity: The robust C-F bond increases the polymer's chemical and metabolic stability, which can extend the circulation half-life of drug delivery systems. The hydrophobic nature of fluorinated chains can be exploited to create the core of nanoparticles for encapsulating hydrophobic drugs.
-
Controlled Self-Assembly: By creating amphiphilic block copolymers (e.g., a hydrophilic block like poly(ethylene glycol) and a fluorinated hydrophobic block), well-defined nanoparticles, micelles, or vesicles can be formed through self-assembly in aqueous media. These nanostructures are highly promising as carriers for targeted drug delivery.
-
¹⁹F Magnetic Resonance Imaging (MRI): Polymers with a high fluorine content can be used as contrast agents for ¹⁹F MRI. Since the human body has a negligible background ¹⁹F signal, these agents can be used for highly specific in vivo imaging and tracking of drug delivery vehicles.
-
Anti-biofouling Surfaces: The low surface energy of fluorinated polymers makes them resistant to protein adsorption and cell adhesion. This property is critical for developing biocompatible coatings for medical devices and implants to prevent fouling and improve their long-term performance.
Conclusion
The provides a robust and versatile platform for creating advanced functional materials. By employing controlled radical polymerization techniques, particularly RAFT, researchers can exert precise control over polymer architecture. The choice between a monomer-first approach and a post-polymerization modification strategy allows for significant flexibility in molecular design. The unique properties imparted by fluorine make these polymers highly attractive candidates for solving complex challenges in drug delivery, medical imaging, and biomaterial science, paving the way for next-generation therapeutics and medical devices.
References
- Fluorinated Organic Polymers for Cancer Drug Delivery. PubMed.
- Functionalization of Hydrogen-Terminated Si(100) Substrate by Surface-Initiated RAFT Polymerization of 4-Vinylbenzyl Chloride an. American Chemical Society.
- The synthesis of well-defined poly(vinylbenzyl chloride)
- The synthesis of well-defined poly(vinylbenzyl chloride)
- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applic
- Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications.
- Controlled Radical (Co)polymerization of Fluoromonomers.
- Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. PubMed.
- Controlled Radical (Co)polymerization of Fluoromonomers.
- Synthesis of fluorinated polymers for drug/gene delivery and 19F-MRI imaging. upcommons.upc.edu.
- Directed synthesis of copolymers based on fluorine-containing styrene deriv
- 4-Vinylbenzenesulfonyl fluoride (VBSF)
- Uses and advantages of fluorinated polymers on the surface of nanoparticles for biomedical in vivo applic
- Synthesis of fluorin
- Synthesis of block/graft copolymers based on vinyl benzyl chloride via reversible addition fragmentation chain transfer (RAFT) polymerization using the carboxylic acid functionalized Trithiocarbonate.
- Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. MDPI.
- A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents. Universiti Kebangsaan Malaysia.
- 4-Vinylbenzenesulfonyl fluoride (VBSF)
- Synthesis of Fluorinated Polymers and Evalu
- Tetrafluorophenylene-Containing Vinylbenzyl Ether-Terminated Oligo(2,6-dimethyl-1,4-phenylene ether) with Better
Introduction: The Promise of Fluorinated Polymers in Advanced Optics
An In-depth Technical Guide to the Refractive Index of Poly(4-vinylbenzyl hexafluoroisopropyl ether)
For Researchers, Scientists, and Drug Development Professionals
Poly(this compound) is a specialty fluorinated polymer with significant potential in advanced materials science and optical applications. Its structure, featuring a polymerizable vinylbenzyl group and a highly fluorinated hexafluoroisopropyl ether moiety, positions it as a key building block for materials with unique surface properties and enhanced performance characteristics.[1] The incorporation of fluorine, particularly the bulky hexafluoroisopropyl group, is known to impart a range of desirable properties, including low surface energy, high hydrophobicity, and chemical resistance.[1]
A critical, yet not widely documented, property of this polymer is its refractive index (RI). The refractive index is a fundamental optical property that quantifies how light propagates through a material.[2] For polymers, the refractive index is a key determinant of their utility in optical components.[3] Materials with a low refractive index are essential for applications such as anti-reflective coatings, optical adhesives, and as cladding for optical fibers.[2][3] The high fluorine content in poly(this compound) strongly suggests that it belongs to the class of low refractive index polymers, making the characterization of this property crucial for unlocking its technological potential.
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the refractive index of poly(this compound). It is designed to equip researchers and scientists with the necessary knowledge to synthesize the polymer, prepare high-quality thin films, and accurately measure its refractive index.
Synthesis and Film Preparation: From Monomer to Measurable Surface
A prerequisite for measuring the refractive index of a polymer is the availability of a high-purity, uniform sample, typically in the form of a thin film. The following sections outline the synthesis of the monomer and a representative polymerization procedure, followed by a standard method for thin film deposition.
Monomer Synthesis: this compound
The monomer, this compound, can be synthesized via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-vinylbenzyl chloride serves as the electrophile, and the alkoxide is generated from hexafluoroisopropanol.[1]
Reaction Scheme:
-
Reactants: 4-vinylbenzyl chloride and hexafluoroisopropanol.
-
Base: A strong base, such as sodium hydride (NaH), is used to deprotonate the hexafluoroisopropanol, forming the sodium hexafluoroisopropyl alkoxide.
-
Solvent: A dry, aprotic solvent like tetrahydrofuran (THF) is suitable for this reaction.[4]
-
Procedure:
-
Hexafluoroisopropanol is dissolved in dry THF.
-
NaH is added portion-wise to the solution, leading to the evolution of hydrogen gas and the formation of the alkoxide.
-
4-vinylbenzyl chloride, dissolved in dry THF, is then added dropwise to the reaction mixture.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
-
Workup involves quenching the reaction with water, followed by extraction with an organic solvent and purification by column chromatography.
-
Polymerization of this compound
The vinyl group of the monomer allows for polymerization via several methods, including free-radical and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1][5] For the preparation of well-defined polymers suitable for optical characterization, a controlled polymerization method is preferable as it allows for control over molecular weight and dispersity.
RAFT Polymerization Protocol:
-
Reactants: this compound (monomer), a suitable RAFT chain transfer agent (CTA), and a radical initiator (e.g., AIBN).
-
Solvent: An appropriate solvent such as DMF or toluene.
-
Procedure:
-
The monomer, CTA, and initiator are dissolved in the chosen solvent in a reaction vessel.
-
The mixture is deoxygenated by several freeze-pump-thaw cycles.
-
The polymerization is initiated by heating the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).
-
The reaction is allowed to proceed for a predetermined time to achieve the desired molecular weight.
-
The polymerization is quenched by cooling and exposing the mixture to air.
-
The resulting polymer is purified by precipitation in a non-solvent (e.g., methanol or hexane) and dried under vacuum.
-
Thin Film Preparation by Spin Coating
For accurate refractive index measurements, a thin, uniform film of the polymer is required. Spin coating is a widely used technique for this purpose.
-
Substrate Preparation: Silicon wafers or glass slides are commonly used substrates. They must be thoroughly cleaned to ensure good film adhesion and uniformity. A typical cleaning procedure involves sonication in a series of solvents (e.g., acetone, isopropanol) and treatment with an oxygen plasma or piranha solution to create a hydrophilic surface.
-
Polymer Solution: A solution of the synthesized poly(this compound) is prepared in a suitable solvent (e.g., toluene, THF) at a concentration that will yield the desired film thickness.
-
Spin Coating Process:
-
The substrate is held in place on the spin coater's chuck by a vacuum.
-
A small amount of the polymer solution is dispensed onto the center of the substrate.
-
The spin coater is then rapidly accelerated to a high rotational speed (e.g., 1000-4000 rpm) and held there for a set duration (e.g., 30-60 seconds). The centrifugal force causes the solution to spread evenly across the substrate, and solvent evaporation leaves behind a thin polymer film.
-
-
Annealing: The coated substrate is then typically baked on a hotplate at a temperature above the polymer's glass transition temperature to remove any remaining solvent and to relax the polymer chains, resulting in a more uniform and stable film.
Experimental Workflow for Refractive Index Determination
Caption: Workflow from polymer synthesis to refractive index determination.
Methodology for Refractive Index Measurement: Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a non-destructive and highly sensitive optical technique used to determine the thickness and refractive index of thin films.[6] It measures the change in polarization of light upon reflection from the sample surface.
Experimental Protocol:
-
Instrument Setup: A variable angle spectroscopic ellipsometer is used. The instrument consists of a light source, a polarizer, the sample stage, an analyzer, and a detector.
-
Sample Mounting: The polymer-coated substrate is mounted on the sample stage.
-
Measurement:
-
A beam of polarized light is directed at the sample over a range of wavelengths (e.g., 300-1000 nm) and at one or more angles of incidence (e.g., 65°, 70°, 75°).
-
The ellipsometer measures the two parameters, Psi (Ψ) and Delta (Δ), which describe the ratio of the amplitudes and the phase difference between the p- and s-polarized components of the reflected light.
-
-
Data Analysis and Modeling:
-
The measured Ψ and Δ spectra are then analyzed using specialized software.
-
A model of the sample is constructed, which typically consists of the substrate (e.g., Si), a native oxide layer (e.g., SiO2), and the polymer film.
-
The refractive index of the polymer film is described by a dispersion model, such as the Cauchy model:
where n is the refractive index, λ is the wavelength, and A, B, and C are the Cauchy parameters. -
The software then performs a regression analysis to fit the model-generated Ψ and Δ spectra to the experimental data by varying the unknown parameters (i.e., the film thickness and the Cauchy parameters). A good fit indicates that the model accurately represents the sample.
-
Expected Refractive Index and Data Presentation
While no experimentally determined refractive index for poly(this compound) is currently published, an estimation can be made based on the refractive indices of other fluorinated polymers. Fluorination generally lowers the refractive index of a polymer due to the low polarizability of the C-F bond.
| Polymer | Refractive Index (at 589 nm) |
| Poly(tetrafluoroethylene) (PTFE) | ~1.35[2] |
| Poly(1,1,1,3,3,3-hexafluoroisopropyl acrylate) | ~1.375[2] |
| Poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) | ~1.390[2] |
| Polystyrene | ~1.59[7] |
Given that poly(this compound) combines a styrenic backbone (which typically has a higher RI) with highly fluorinated side chains, its refractive index is expected to be significantly lower than that of polystyrene and likely in the range of 1.40 to 1.45 . The exact value will depend on the polymer's density and molecular structure.
Significance and Potential Applications
The characterization of the refractive index of poly(this compound) is a critical step toward its application in various optical technologies.[3] A low refractive index, combined with its inherent hydrophobicity and chemical resistance, makes it a promising candidate for:
-
Anti-Reflective Coatings: When applied to lenses, solar cells, or displays, a low-RI coating can minimize surface reflections, thereby increasing light transmission and improving device efficiency and image quality.
-
Optical Cladding: In fiber optics and waveguides, materials with a lower refractive index are used as cladding to confine light within the higher-index core material through total internal reflection.[2]
-
Optical Adhesives: Low-RI adhesives are necessary for bonding optical components without introducing significant reflective losses at the interfaces.[8]
-
Advanced Lithography: Fluoropolymers with low refractive indices are being explored for use in immersion lithography to enable the fabrication of smaller features on semiconductor devices.
References
-
Metricon. (n.d.). Measuring Index/Birefringence of Bulk Polymers and Flexible Polymer Films. Retrieved from [Link]
-
MDPI. (2021, July 31). Simultaneous Determination of Refractive Index and Thickness of Submicron Optical Polymer Films from Transmission Spectra. Retrieved from [Link]
-
EPJ Web of Conferences. (n.d.). Detection of refractive index and imperfection in thin film transparent polymer by back focal plane imaging. Retrieved from [Link]
-
ResearchGate. (2023, March 27). How can I measure the thickness and refractive index of a polymer film deposited on a glass substrate?. Retrieved from [Link]
-
Journal of Optoelectronics and Advanced Materials. (2008, December 15). Refractive characteristics of thin polymer films. Retrieved from [Link]
-
Materium Technologies. (2022, July 11). Optical properties of low-refractive index polymers. Retrieved from [Link]
-
Acetron. (2025, January 14). Exploring Low Refractive Index Materials for Optical Coatings. Retrieved from [Link]
-
MY Polymers. (n.d.). OF-134-V2: Low Refractive Index Optical Adhesive. Retrieved from [Link]
-
University of Twente Research Information. (n.d.). Synthesis of poly(vinyl ether)s with perfluoroalkyl pendant groups. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Water-soluble Random and Alternating Copolymers of Styrene Monomers with Adjustable Lower Critical Solution Temperature - Supporting Information. Retrieved from [Link]
-
scipoly.com. (n.d.). Refractive Index of Polymers by Index. Retrieved from [Link]
-
Holographyforum.org / holowiki.org. (2003, April 9). Refractive Index of Polymers. Retrieved from [Link]
-
PMC. (2025, June 16). Synthesis of polyurethane/vinyl polymer hybrids with unexpected mechanical properties using a macro chain transfer agent. Retrieved from [Link]
-
UNL Digital Commons. (n.d.). Well-Defined Poly(4-vinylbenzocyclobutene): Synthesis by Living Anionic Polymerization and Characterization. Retrieved from [Link]
-
DTIC. (n.d.). POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE. Retrieved from [Link]
-
RefractiveIndex.INFO. (n.d.). Refractive index of PLASTICS - ps. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Miscibility and Properties of New Poly(propylene succinate)/Poly(4- vinylphenol) Blends | Request PDF. Retrieved from [Link]
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- 8. mypolymers.com [mypolymers.com]
solubility parameters of 4-Vinylbenzyl hexafluoroisopropyl ether monomer
An In-Depth Technical Guide to the Solubility Parameters of 4-Vinylbenzyl hexafluoroisopropyl ether Monomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (4-VBHFiPE) is a fluorinated monomer of significant interest for the development of advanced functional polymers with tailored surface properties and enhanced chemical resistance. A critical aspect of formulating and processing polymers derived from 4-VBHFiPE is a thorough understanding of its solubility characteristics, which are quantified by solubility parameters. This guide provides a comprehensive overview of the theoretical and experimental methodologies for determining the solubility parameters of 4-VBHFiPE. We delve into the foundational concepts of Hildebrand and Hansen solubility parameters, offer detailed protocols for their estimation using group contribution methods and experimental techniques, and discuss the practical implications of these parameters in polymer synthesis, coating formulations, and potential drug delivery applications.
Introduction to this compound and its Significance
This compound (CAS No: 111158-92-0, Molecular Weight: 284.20 g/mol ) is a specialty monomer featuring a polymerizable vinylbenzyl group and a highly fluorinated hexafluoroisopropyl ether moiety. This unique structure imparts low surface energy, hydrophobicity, and chemical inertness to polymers incorporating this monomer. These properties are highly desirable in a range of applications, including:
-
Advanced Functional Coatings: Creating anti-fouling, anti-icing, and self-lubricating surfaces.
-
Specialty Elastomers and Resins: Developing durable and repellent coatings for medical devices and marine equipment.
-
High-Performance Fluoropolymers: Synthesizing well-defined block and graft copolymers for specialized applications in the energy and pharmaceutical sectors.
The successful integration of 4-VBHFiPE into these applications hinges on its compatibility with other components in a formulation, such as solvents, polymer matrices, and active pharmaceutical ingredients (APIs). Solubility parameters serve as a powerful predictive tool for assessing this compatibility.
Foundational Concepts: Understanding Solubility Parameters
The principle of "like dissolves like" is a cornerstone of solubility science. Solubility parameters provide a quantitative measure of this principle by relating the cohesive energy density of a material to its solvency behavior.
The Hildebrand Solubility Parameter (δ)
The Hildebrand solubility parameter is defined as the square root of the cohesive energy density (CED), which is the energy required to separate the molecules of a substance from one another.[1][2]
δ = (CED)¹ᐟ² = (ΔHv - RT) / Vm)¹ᐟ²
Where:
-
ΔHv = Enthalpy of vaporization
-
R = Ideal gas constant
-
T = Temperature
-
Vm = Molar volume
While useful, the single-value Hildebrand parameter has limitations, particularly when dealing with molecules that exhibit polar and hydrogen bonding interactions.[1]
Hansen Solubility Parameters (HSP)
To address the limitations of the Hildebrand parameter, Charles Hansen proposed a three-component approach that dissects the total cohesive energy into contributions from:[1][2][3]
-
Dispersion forces (δd): Arising from atomic interactions (van der Waals forces).
-
Polar forces (δp): Originating from dipole-dipole interactions.
-
Hydrogen bonding forces (δh): Resulting from the attraction between hydrogen atoms and electronegative atoms like oxygen, nitrogen, and fluorine.
The relationship between the total Hildebrand parameter and the Hansen parameters is given by:
δt² = δd² + δp² + δh²
This three-dimensional approach provides a much more nuanced and predictive framework for determining miscibility and interaction potential between materials.[3][4]
Theoretical Determination of Solubility Parameters: Group Contribution Methods
For novel molecules like 4-VBHFiPE, where experimental data may be scarce, group contribution methods (GCMs) offer a powerful and convenient way to estimate solubility parameters based on the molecule's chemical structure.[5][6][7] These methods assume that each functional group within a molecule contributes a specific value to the overall solubility parameter.
Fedors' Method
The Fedors' method is a widely used group contribution technique that allows for the estimation of both the cohesive energy and the molar volume of a molecule from its constituent groups.[8][9][10][11]
The solubility parameter is then calculated as:
δ = (ΣΔei / ΣΔvi)¹ᐟ²
Where:
-
ΣΔei = Sum of the cohesive energy contributions of each group.
-
ΣΔvi = Sum of the molar volume contributions of each group.
Table 1: Fedors' Group Contributions for Estimating the Solubility Parameter of 4-VBHFiPE
| Functional Group | Cohesive Energy Contribution (Δei) (cal/mol) | Molar Volume Contribution (Δvi) (cm³/mol) |
| -CH₂- | 1180 | 16.1 |
| =CH- (aromatic) | 1180 | 13.5 |
| >C< (aromatic) | 700 | 8.3 |
| -O- (ether) | 1000 | 3.8 |
| -CF₂- | 750 | 22.5 |
| -CF₃ | 1100 | 36.0 |
| >CH- | 660 | 9.0 |
| Vinyl Group (CH₂=CH-) | 2360 | 34.5 |
Note: These are representative values. For a precise calculation, a comprehensive table of Fedors' group contributions should be consulted.
Hoftyzer-Van Krevelen Method
The Hoftyzer-Van Krevelen method is another robust group contribution approach, particularly well-suited for polymers, that allows for the estimation of the individual Hansen solubility parameters (δd, δp, and δh).[5][12][13][14]
The parameters are calculated as follows:
-
δd = ΣFdi / Vm
-
δp = (ΣFpi²)¹ᐟ² / Vm
-
δh = (ΣEhi / Vm)¹ᐟ²
Where:
-
Fdi, Fpi, and Ehi are the group contributions to the dispersion, polar, and hydrogen bonding components, respectively.
-
Vm is the molar volume.
Table 2: Hoftyzer-Van Krevelen Group Contributions for Estimating the Hansen Solubility Parameters of 4-VBHFiPE
| Functional Group | Fdi (J¹ᐟ²cm³/mol) | Fpi (J¹ᐟ²cm³/mol) | Ehi (J/mol) |
| -CH₂- | 270 | 0 | 0 |
| =CH- (aromatic) | 240 | 0 | 0 |
| >C< (aromatic) | 190 | 0 | 0 |
| -O- (ether) | 140 | 250 | 2500 |
| -CF₂- | 130 | 300 | 0 |
| -CF₃ | 190 | 450 | 0 |
| >CH- | 140 | 0 | 0 |
| Vinyl Group (CH₂=CH-) | 480 | 0 | 0 |
Note: These are representative values and should be used with a comprehensive set of group contributions from the literature for accurate calculations.
Workflow for Calculating Solubility Parameters using Group Contribution Methods
Caption: Workflow for estimating solubility parameters via Group Contribution Methods.
Experimental Determination of Hansen Solubility Parameters
While theoretical methods provide valuable estimates, experimental determination of HSPs is often necessary for higher accuracy, as group contribution methods can sometimes make unjustifiable assumptions.[4]
Swelling-Based Method
A common experimental approach involves observing the swelling or dissolution of a polymer derived from 4-VBHFiPE in a series of solvents with known HSPs.
Experimental Protocol:
-
Polymer Synthesis: Synthesize a homopolymer of 4-VBHFiPE via a suitable polymerization technique, such as cationic polymerization.[15][16][17][18]
-
Film Casting: Cast thin films of the synthesized poly(4-VBHFiPE).
-
Solvent Selection: Choose a range of solvents with diverse and well-characterized Hansen solubility parameters.
-
Swelling Study:
-
Cut polymer film samples of a known initial mass (mdryfilm).
-
Immerse each sample in a different solvent for a set period (e.g., 24-48 hours) to reach equilibrium swelling.
-
Remove the swollen films, gently blot the surface to remove excess solvent, and immediately weigh them to obtain the swollen mass (mswollenfilm).
-
-
Data Analysis:
-
Calculate the degree of swelling for each solvent.
-
Assign a score to each solvent based on the degree of swelling (e.g., 1 for complete dissolution, 2 for high swelling, etc.).
-
Input the solvent HSPs and their corresponding scores into specialized software (e.g., HSPiP) to determine the center of the solubility sphere for the polymer, which represents its Hansen solubility parameters.[3]
-
Diagram of the Experimental Swelling Method
Caption: Step-by-step workflow for the experimental swelling method.
Practical Applications in Research and Development
An understanding of the solubility parameters of 4-VBHFiPE is crucial for its effective use in various applications.
Solvent Selection for Polymerization and Processing
The calculated or experimentally determined HSPs can be used to select appropriate solvents for the polymerization of 4-VBHFiPE and for the casting of polymer films. Solvents with HSPs similar to that of the monomer or polymer will be good solvents, ensuring a homogeneous reaction medium and uniform film formation.
Predicting Polymer-Polymer Miscibility
In the development of polymer blends and copolymers, the miscibility of the components is paramount. If the Hansen solubility parameters of poly(4-VBHFiPE) and another polymer are close, they are likely to be miscible, leading to a homogeneous material with predictable properties.
Formulation of Coatings and Inks
For applications in coatings and inks, the solubility parameters of the polymer derived from 4-VBHFiPE must be compatible with other formulation components, such as pigments, binders, and additives, to ensure stability and performance.
Drug Delivery Systems
In the pharmaceutical field, fluorinated polymers are being explored for drug delivery applications. The solubility parameters of a poly(4-VBHFiPE)-based carrier can be used to predict its interaction with a specific API. A close match in HSPs would suggest good drug-polymer miscibility, which is often a prerequisite for forming stable amorphous solid dispersions and achieving desired drug release profiles.
Conclusion
References
-
Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials. Macromolecules - ACS Publications. (2012). [Link]
-
Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. MDPI. (2025). [Link]
-
Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. ACS Sustainable Chemistry & Engineering. (2024). [Link]
-
Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. Kinam Park. (2011). [Link]
-
A method for estimating both the solubility parameters and molar volumes of liquids (1974). R. F. Fedors. SciSpace. [Link]
-
Chapter 17: Solubility Parameters: A Brief Review. The Royal Society of Chemistry. [Link]
-
Solubility Parameters: Theory and Application. American Institute for Conservation. [Link]
-
Solubility Parameters. ResearchGate. [Link]
-
Estimating Hansen solubility parameters of organic pigments by group contribution methods. [Link]
-
estimation of solubility parameter using fedors and small method for ionic liquids. (2015). [Link]
-
Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. (2024). [Link]
-
Solubility Parameters for Characterizing New Raw Materials. Scientific Spectator. [Link]
-
Estimation of aqueous solubility of organic molecules by the group contribution approach. Application to the study of biodegradation. PubMed. [Link]
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-
Hansen Solubility Parameters 2000.pdf. Kinam Park. [Link]
-
The solubility region for PVDF in Hansen space, centered on δD = 17.2,.... ResearchGate. [Link]
-
The Use of Solubility Parameters to Select Membrane Materials for Pervaporation of Organic Mixtures. Research Commons. [Link]
-
Calculated values of Hansen solubility parameters using Hoftyzer -Van Krevelen Method. ResearchGate. [Link]
-
Solubility parameters of poly(vinylidene fluoride). Scilit. [Link]
-
Hansen Solubility Parameters and Flory−Huggins Interaction Parameters of the Pure Polymers and Blend Membranes. ResearchGate. [Link]
-
Hansen Solubility Parameters. [Link]
-
IDENTIFYING SAFER SOLVENTS USING HANSEN SOLUBILITY PARAMETERS. TURI. [Link]
-
Grulke, Solubility parameter values.pdf. Kinam Park. [Link]
-
HEXAFLUOROISOPROPYL METHYL ETHER. ANGEEL OAK SPECIALITY CHEMTECH. [Link]
-
Synthesis of poly(vinyl ether)s with perfluoroalkyl pendant groups. [Link]
-
Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. Kyoto University Research Information Repository. (2022). [Link]
-
Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. MDPI. (2025). [Link]
-
Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers. Accu Dyne Test. [Link]
-
Synthesis and Polymerization of 4-Vinylbenzylphenylsulfone. ResearchGate. (2025). [Link]
-
Bio-based poly(vinyl ether)s and their application as alkyd-type surface coatings. [Link]
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Methodological & Application
Application Note: High-Yield Synthesis of Fluorinated Styrene Monomers via Phase Transfer Catalysis
Executive Summary
This guide details the synthesis of fluorinated styrene monomers using Williamson ether synthesis. While traditional methods utilize sodium hydride (NaH) in anhydrous conditions, this protocol prioritizes Phase Transfer Catalysis (PTC) . The PTC approach offers superior yields (often >90%), operational simplicity, and enhanced safety by eliminating pyrophoric bases. These monomers are critical precursors for low-surface-energy coatings, optical waveguides, and chemically resistant elastomers.
Strategic Analysis: Method Selection
The synthesis involves coupling a fluorinated alcohol (nucleophile) with 4-vinylbenzyl chloride (electrophile). The choice of method dictates the yield and purity profile.
Comparative Analysis of Synthetic Routes
| Feature | Method A: Phase Transfer Catalysis (Recommended) | Method B: Anhydrous NaH (Alternative) |
| Reagents | Aqueous KOH/NaOH, TBAB, DCM/Toluene | NaH, THF/DMF (Anhydrous) |
| Reaction Phase | Biphasic (Liquid-Liquid) | Homogeneous |
| Water Sensitivity | Low (Uses aqueous base) | Critical (Requires dry solvents) |
| Polymerization Risk | Low (Lower temperatures, radical scavengers) | Moderate (Exothermic H2 release) |
| Typical Yield | 87 - 96% | 45 - 60% |
| Scalability | High (Industrial standard) | Low (Safety constraints) |
Expert Insight: Fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) exhibit lower pKa values (~12.4) compared to non-fluorinated analogs (~16). This increased acidity facilitates deprotonation by hydroxide bases in a PTC system, rendering the dangerous NaH method unnecessary for most primary fluorinated alcohols.
Core Protocol: Phase Transfer Catalysis (PTC)
Target Molecule: 4-((2,2,2-trifluoroethoxy)methyl)styrene
Reaction Type: Liquid-Liquid Biphasic Nucleophilic Substitution (
Reagents & Materials
-
Electrophile: 4-Vinylbenzyl chloride (CMS), >90% purity. Note: Ensure CMS contains a stabilizer (e.g., TBC).
-
Nucleophile: 2,2,2-Trifluoroethanol (TFE).
-
Base: Potassium Hydroxide (KOH), 50% w/w aqueous solution.
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate (TBAHS).
-
Solvent: Dichloromethane (DCM) or Toluene.
-
Inhibitor: 4-tert-Butylcatechol (TBC) or BHT. Crucial for preventing autopolymerization.
Step-by-Step Methodology
Step 1: Preparation of the Organic Phase
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-vinylbenzyl chloride (1.0 equiv) and 2,2,2-trifluoroethanol (1.2 equiv) in DCM (3 mL per mmol of substrate).
-
Critical Step: Add 4-tert-butylcatechol (TBC) (100-500 ppm relative to styrene) to the solution. This prevents the vinyl group from polymerizing during the exothermic reaction.
Step 2: Catalyst Addition
-
Add TBAB (0.05 equiv) to the organic phase. Ensure it is fully dissolved or suspended.
Step 3: Initiation
-
Add 50% aq.[1] KOH (3.0 equiv) dropwise to the rapidly stirring organic mixture.
-
Observation: The biphasic mixture will likely turn slightly yellow or orange.
-
Heat the mixture to a gentle reflux (approx. 40°C for DCM) or stir vigorously at 50°C if using Toluene.
-
Monitor reaction via TLC (Hexane/EtOAc 9:1) or GC-MS. Conversion is typically complete within 4–8 hours.
Step 4: Workup & Purification [2][3]
-
Cool the mixture to room temperature.
-
Separate the phases. Extract the aqueous layer twice with DCM.
-
Combine organic layers and wash sequentially with:
-
Water (
) -
1M HCl (to neutralize residual base)
-
Brine (saturated NaCl)
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (keep bath temp < 40°C to prevent polymerization). -
Purification: If necessary, purify via silica gel column chromatography (eluent: Hexane/DCM).
Mechanism & Workflow Visualization
The following diagram illustrates the PTC cycle, highlighting how the quaternary ammonium salt shuttles the phenoxide/alkoxide anion into the organic phase to react with the styrene derivative.
Caption: Figure 1: Phase Transfer Catalysis cycle shuttling fluorinated alkoxide to react with chloromethylstyrene.
Alternative Protocol: Anhydrous Conditions (NaH)
Use strictly for secondary fluorinated alcohols or substrates sensitive to base hydrolysis.
-
Setup: Flame-dry a 3-neck flask; maintain
atmosphere. -
Deprotonation: Suspend NaH (1.2 equiv, 60% in oil) in dry THF. Cool to 0°C. Add fluorinated alcohol dropwise. Stir 30 min until
evolution ceases. -
Alkylation: Add 4-vinylbenzyl chloride (1.0 equiv) dropwise.
-
Reaction: Warm to room temperature. Stir 12-24h.
-
Quench: Carefully add Methanol to quench excess NaH.
-
Note: This method often yields lower results due to the "cage effect" of NaH and higher risk of styrene polymerization due to localized heating during hydride quenching.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Gelation / Solidification | Unwanted polymerization of styrene. | Increase TBC inhibitor concentration (up to 1000 ppm). Keep reaction temp < 50°C. |
| Low Conversion | Poor phase transfer. | Increase agitation speed (RPM > 700). Verify catalyst (TBAB) solubility. |
| Hydrolysis Product | Competition with | Use less concentrated KOH (e.g., 30%). Ensure excess fluorinated alcohol is used. |
| Emulsion | Surfactant effect of PTC. | Filter through a Celite pad before separation. Add saturated brine. |
Workup Logic Flow
Caption: Figure 2: Purification decision tree ensuring removal of catalyst and prevention of thermal polymerization.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link
-
Vershilova, S.V., et al. (2021).[4] Fluorinated Ethers.[5] Communication 1. Preparation of Ethers by Williamson Reaction. Fluorine Notes, Vol. 136. Link
-
PTC Organics. (2002).[6] Industrial Phase Transfer Catalysis: Etherification. Link
-
Bordwell, F.G. Bordwell pKa Table (Acidity in DMSO). Link
-
IChemE. Polymerisation reaction inhibition: an alternative basis of safety. Link
Sources
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. benchchem.com [benchchem.com]
- 3. Williamson Ether Synthesis Lab Report | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 4. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. ptcorganics.com [ptcorganics.com]
Troubleshooting & Optimization
optimizing yield of Williamson ether synthesis for fluorinated monomers
Technical Support Center: Fluorinated Monomer Synthesis Ticket ID: WES-F-OPT-2026 Subject: Optimization of Williamson Ether Synthesis for Fluorinated Substrates Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Mission Statement
You have reached the Advanced Synthesis Support Module. This guide addresses the specific kinetic and thermodynamic challenges of synthesizing fluorinated ether monomers (
Module 1: The Core Challenge (Root Cause Analysis)
To optimize yield, you must first understand why standard protocols fail with fluorinated substrates.
1. The Acidity/Nucleophilicity Paradox
Fluorine is highly electronegative. When you use a fluorinated alcohol (
-
The Good: The
drops significantly (e.g., Trifluoroethanol vs. Ethanol ). Deprotonation is fast and requires milder bases. -
The Bad: The resulting alkoxide (
) holds its electron density tightly due to the inductive withdrawal of the fluorine atoms. This makes it a "hard," sluggish nucleophile . -
The Consequence: The
reaction rate plummets, often allowing side reactions (like E2 elimination or hydrolysis) to outcompete product formation.
2. The Solvation Cage
Fluorinated chains are hydrophobic and lipophobic (fluorous). They often do not dissolve well in standard organic solvents, leading to phase separation. Furthermore, small cations (
Module 2: Troubleshooting & Optimization (FAQs)
Q1: My conversion is stalled at <40%. I am using in Acetone. What is wrong?
Diagnosis: You are likely suffering from "Ion Pairing Deactivation." The potassium cation is tightly bound to your poor nucleophile, and acetone may not be polar enough to dissociate them effectively.
The Fix: The "Cesium Effect" & Solvent Switch.
Switch your base to Cesium Carbonate (
-
Why: The Cesium ion (
) has a large ionic radius and low charge density.[1][2] It does not coordinate tightly with the alkoxide oxygen. This creates a "naked anion" effect, significantly increasing the nucleophilicity of your fluorinated alkoxide [1, 2]. -
Protocol Adjustment:
-
Base:
(1.5 - 2.0 equiv). -
Solvent: Anhydrous DMF (N,N-Dimethylformamide).
-
Temp: 60–80°C (Higher temps help overcome the activation energy barrier of the deactivated nucleophile).
-
Q2: I am seeing significant alkene byproducts (Elimination). How do I stop this?
Diagnosis: Your alkyl halide electrophile likely has accessible
The Fix: Steric Control & Leaving Group Tuning.
-
Base Selection: If using
, switch to a carbonate base ( or ). Hydrides are strong bases that promote elimination. Carbonates are milder. -
Leaving Group: Switch from a Bromide/Iodide to a Tosylate (OTs) or Mesylate (OMs) . Sulfonate leaving groups are less prone to E2 elimination in some fluorinated systems compared to halides, as they are "harder" leaving groups that match better with the "hard" fluorinated nucleophile [3].
-
Temperature: Lower the temperature. Elimination has a higher activation energy than substitution. Try running at 40°C for a longer duration (24-48h) rather than 80°C for 4h.
Q3: My reactants are immiscible. The fluorinated alcohol sits at the bottom.
Diagnosis: Phase separation prevents the nucleophile and electrophile from meeting.
The Fix: Phase Transfer Catalysis (PTC). If you cannot use a homogeneous solvent system (like DMF), use a biphasic system with a catalyst.
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 .
-
Mechanism: The catalyst shuttles the alkoxide anion into the organic phase (or the interface) where the alkyl halide resides.
-
Note: For highly fluorinated chains (
), standard PTCs may fail. You may need specialized fluorous-tagged crown ethers, though these are exotic. For most monomer synthesis, TBAB is sufficient [4].
Module 3: Visualizing the Logic
Figure 1: Reaction Condition Decision Matrix
Use this logic flow to determine your starting conditions based on your specific fluorinated substrate.
Caption: Decision matrix for selecting base, solvent, and catalysts based on the location of the fluorine atoms in the starting materials.
Module 4: Standard Operating Procedure (SOP)
Protocol: Cesium-Promoted Synthesis of Fluorinated Ether Monomers
Target: Synthesis of
Reagents:
-
Fluorinated Alcohol (
equiv) -
Alkyl Halide/Tosylate (
equiv) -
Cesium Carbonate (
, equiv) -
Solvent: Anhydrous DMF (
concentration relative to alcohol)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add the Fluorinated Alcohol and Anhydrous DMF. Stir at Room Temperature (RT).
-
Activation: Add
in one portion.-
Observation: The mixture may become a slurry. This is normal.
-
Time: Stir for 30 mins at RT to ensure deprotonation (formation of
).
-
-
Addition: Add the Alkyl Halide dropwise (if liquid) or portion-wise (if solid).
-
Reaction: Heat the mixture to 60°C . Monitor via TLC or GC-MS.
-
Checkpoint: If conversion is <10% after 2 hours, raise temp to 80°C.
-
-
Quench: Once complete, cool to RT. Pour mixture into 5x volume of Ice Water .
-
Note: DMF is miscible with water; the fluorinated product should precipitate or oil out.
-
-
Extraction: Extract with Diethyl Ether or, if the product is highly fluorinated (
by mass), use a fluorous solvent like HFE-7100 or FC-72 . -
Purification: Wash organic layer with water (3x) to remove residual DMF. Dry over
, filter, and concentrate.
Data Summary: Base Efficacy Comparison
| Base | Cation Radius (pm) | Solvent Compatibility | Yield ( | Notes |
| 102 | THF, DMF | 45-60% | High risk of elimination; difficult to handle safely. | |
| 138 | Acetone, DMF | 50-70% | Moderate ion pairing; requires high heat. | |
| 167 | DMF, NMP | 85-95% | "Naked Anion" effect maximizes nucleophilicity. | |
| 115 | DCM, Toluene | 60-80% | Expensive; useful for sensitive halide substrates (Ag-assisted). |
References
-
Cesium Carbonate in Organic Synthesis: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for organic synthesis.[1][2] Journal of Praktische Chemie, 341(2), 186-190. Link
-
Solvent Effects in Fluorination: Clark, J. H. (1980). Fluoride ion as a base in organic synthesis. Chemical Reviews, 80(5), 429-452. Link
-
Williamson Ether Synthesis Mechanism: Boyd, R. N., & Morrison, R. T. (1992). Organic Chemistry (6th ed.). Prentice Hall. 3
-
Phase Transfer Catalysis: Freedman, H. H. (1986). Industrial applications of phase-transfer catalysis. Pure and Applied Chemistry, 58(6), 857-868. Link[4]
-
Fluorinated Ethers Review: Vershilova, S.V., et al. (2021). Fluorinated Ethers.[5][6] Communication 1. Preparation of Ethers by Williamson Reaction. Fluorine Notes, 136, 1-2. Link
Sources
purification of 4-Vinylbenzyl hexafluoroisopropyl ether by vacuum distillation
Technical Support Center: Purification of 4-Vinylbenzyl Hexafluoroisopropyl Ether
Subject: Vacuum Distillation Protocol & Troubleshooting for VB-HFIP
Introduction
You are likely synthesizing This compound (VB-HFIP) for use in high-performance lithography, low-surface-energy coatings, or fluorinated copolymers. This monomer combines the thermal sensitivity of a styrenic vinyl group with the hydrophobicity of a hexafluoroisopropyl moiety .
The Challenge: The purification of VB-HFIP presents a "perfect storm" of risks:
-
Thermal Instability: Like styrene, the vinyl group is prone to auto-polymerization (thermal initiation) above 100°C.
-
High Boiling Point: The heavy fluorinated ether linkage raises the boiling point, necessitating high vacuum (<1 mmHg) to keep the pot temperature safe.
-
Inhibitor Physics: Standard inhibitors like 4-tert-butylcatechol (TBC) require dissolved oxygen to function.[1] Under high vacuum, oxygen is removed, rendering TBC less effective and increasing the risk of "popcorn" polymerization in the column.
This guide provides a self-validating protocol to navigate these risks.
Part 1: Pre-Distillation Critical Checklist
Before assembling your glassware, verify the following parameters. Failure here is the primary cause of distillation failure.
| Parameter | Specification | Why this matters? |
| Crude Purity | >85% (GC/TLC) | Distillation is a purification step, not a reaction workup. Remove bulk salts and unreacted HFIP (hexafluoroisopropanol) via aqueous wash first. |
| Inhibitor (Pot) | Phenothiazine (PTZ) or Cu wire | TBC requires |
| Vacuum Strength | < 1.0 mmHg (Torr) | Essential to depress the boiling point below the polymerization threshold (~100°C). |
| Apparatus | Short Path | Avoid Vigreux columns. High surface area = high hold-up = longer heat exposure = polymerization. |
Part 2: Step-by-Step Purification Protocol
Phase A: Chemical Pre-Treatment (The Wash)
Do not skip this. Distilling crude reaction mixtures containing salts or unreacted hexafluoroisopropanol causes bumping and impure fractions.
-
Wash: Dilute crude VB-HFIP in a non-polar solvent (e.g., Hexanes or DCM). Wash 2x with 5% NaOH (removes unreacted HFIP and phenolic impurities) and 2x with Brine.
-
Dry: Dry over anhydrous
for 2 hours. Filter. -
Concentrate: Remove the solvent via Rotary Evaporator at <40°C. Do not heat to dryness without adding the distillation inhibitor first.
Phase B: Vacuum Distillation Setup
Goal: Minimize thermal history.
-
The Pot: Load the crude oil into a round-bottom flask (max 60% full).
-
Inhibition: Add Phenothiazine (500-1000 ppm) or a substantial coil of clean Copper wire .
-
Note: If you must use TBC, you must use a capillary bleed to introduce a tiny stream of air (oxygen) into the pot, but this degrades vacuum quality. PTZ is preferred.
-
-
The Head: Use a short-path distillation head with an integrated condenser.
-
The Receiver: Use a "cow" receiver or fraction cutter to separate the forerun from the main fraction without breaking vacuum.
Phase C: The Distillation (Execution)
-
Vacuum First: Engage the pump.[2][3][4] Wait until pressure stabilizes <1 mmHg.[3]
-
Heat Second: Begin heating the oil bath.
-
Rule of Thumb: Bath temp should be ~20-30°C higher than the expected boiling point.
-
-
Forerun: Collect the first 5-10% of distillate. This contains residual solvents and lower-boiling impurities (like 4-vinylbenzyl chloride traces).
-
Main Fraction: Collect the steady plateau.
-
Expected BP: Exact BP depends on vacuum. Use a Nomograph (see Diagram 1).[5] If 4-VBC boils at ~80°C @ 1mmHg, expect VB-HFIP to boil at 90-110°C @ 1mmHg .
-
-
Shutdown:
-
Remove Heat -> Cool Pot -> Release Vacuum (with Nitrogen, not Air).
-
Part 3: Troubleshooting & FAQs
Q1: The material turned into a solid gel in the flask/column. What happened?
Diagnosis: Thermal Polymerization. Root Cause:
-
Temperature too high: You exceeded the ceiling temperature of the vinyl group.
-
Oxygen starvation (if using TBC): You used TBC but stripped all oxygen, disabling it. Fix:
-
Switch to Phenothiazine or Copper in the pot.
-
Lower the pressure (check pump oil, grease joints) to lower the boiling point.
-
Emergency: If the pot becomes viscous during distillation, stop immediately . Cool down and dilute with solvent to save the remaining monomer.
Q2: The liquid is bumping violently into the receiver.
Diagnosis: Solvent/Water Entrapment. Root Cause: Residual low-boiling solvents (Hexanes/THF) or water from the wash step. Fix:
-
Ensure thorough rotary evaporation before high-vacuum distillation.
-
Use a stir bar with a high spin rate or a capillary bubbler to provide nucleation sites.
Q3: I cannot find the exact boiling point in the literature. How do I know when to collect?
Diagnosis: Lack of Data. Solution: Do not guess. Use the Clausius-Clapeyron Logic (visualized below).
-
Protocol: Monitor the "Head Temperature." When the temperature stabilizes and the drips are constant (1 drop/sec), that is your product.
-
Validation: Take a refractive index (RI) or NMR of the forerun vs. the main fraction.
Part 4: Logic & Workflow Visualization
Diagram 1: The Distillation Logic Flow
This decision tree helps you balance Vacuum, Heat, and Stability.
Caption: Workflow for balancing vacuum pressure and thermal input to prevent polymerization.
Diagram 2: Inhibitor Selection Matrix
Choosing the right inhibitor based on your environment.
Caption: Select Phenothiazine or Copper for vacuum distillation; reserve TBC for storage.
References & Authoritative Sources
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for distillation apparatus and nomograph usage).
-
Sigma-Aldrich (Merck). Stabilization of Acrylic and Styrenic Monomers. Technical Bulletin. (Source for TBC vs. Phenothiazine mechanisms).
-
BenchChem. this compound Synthesis & Properties. (Structural data and synthesis context).
-
Equilibar. Vacuum Distillation Control for Polymerization Prevention. (Mechanisms of pressure control to prevent thermal degradation).
Sources
catalyst selection for transetherification of vinylbenzyl alcohols
Technical Support Center: Catalyst Selection for Transetherification of Vinylbenzyl Alcohols
ID: TSC-VBA-004 Status: Active Last Updated: 2026-02-20 Subject: Catalyst Selection, Protocol Optimization, and Troubleshooting for Transfer Vinylation of Vinylbenzyl Alcohols.
Executive Summary: The Challenge of Bifunctionality
User Query: "I need to convert vinylbenzyl alcohol (VBA) into a vinyl ether monomer via transetherification. Which catalyst avoids polymerizing the styrene double bond?"
The Technical Core: Transetherification of vinylbenzyl alcohol (VBA) is technically a Transfer Vinylation . You are reacting the hydroxyl group of VBA with a vinyl donor (like Ethyl Vinyl Ether or Vinyl Acetate) to create a Vinylbenzyl Vinyl Ether .
This reaction presents a unique "Bifunctional Trap":
-
Target Reaction: Exchange of the alkoxy group (O-vinylation).
-
Side Reaction A (Cationic): Acid-catalyzed polymerization of the new vinyl ether group.
-
Side Reaction B (Radical): Thermal polymerization of the styrenic double bond (the "gelling" effect).
The Solution: You must avoid Bronsted acids (which trigger Side Reaction A) and high temperatures (which trigger Side Reaction B). The industry standard has shifted from toxic Mercury(II) to Palladium(II) and Iridium(I) complexes.
Catalyst Selection Matrix
Use this table to select the catalyst based on your lab's specific constraints.
| Catalyst System | Active Species | Temp. Range | Risk Profile | Recommendation |
| Pd(II) / Phenanthroline | 20°C – 40°C | Low. Ambient temp preserves the styrene bond. | Primary Recommendation. Best balance of safety and yield. | |
| Ir(I) / COD | 80°C – 100°C | Medium. High heat requires heavy inhibition (BHT) to prevent gelling. | High Throughput. Use if Pd fails or for sterically hindered alcohols. | |
| Hg(II) Acetate | 20°C – 60°C | High. Severe toxicity. Difficult purification. | Legacy Only. Do not use for new method development. | |
| Bronsted Acids | N/A | Critical. Will cause immediate polymerization. | FORBIDDEN. |
Recommended Protocol: Palladium(II)-Catalyzed Transetherification
This protocol utilizes the Pd(OAc)₂ / 1,10-Phenanthroline system.[1] It operates at ambient temperature, minimizing the risk of thermal polymerization of the vinylbenzyl group.
Reagents & Materials
-
Substrate: Vinylbenzyl Alcohol (VBA).
-
Vinyl Donor: Ethyl Vinyl Ether (EVE) (Use 10–20 equivalents; acts as solvent and drives equilibrium).
-
Catalyst Precursor: Palladium(II) Acetate (
). -
Ligand: 1,10-Phenanthroline.[1]
-
Inhibitor: 2,6-Di-tert-butyl-4-methylphenol (BHT) or Phenothiazine.
Step-by-Step Workflow
-
Catalyst Activation (In Situ):
-
In a dry Schlenk flask under Argon, dissolve
(1 mol%) and 1,10-Phenanthroline (1 mol%) in a minimal amount of dry Dichloromethane (DCM). -
Stir for 15 minutes until the solution turns yellow/orange, indicating complex formation.
-
-
Reaction Assembly:
-
Add Vinylbenzyl Alcohol (1.0 equiv) to the flask.
-
Immediately add BHT (500 ppm relative to VBA) to prevent radical polymerization.
-
Add Ethyl Vinyl Ether (20 equiv).
-
-
Execution:
-
Stir at Room Temperature (20–25°C) for 24–48 hours.
-
Monitoring: Check TLC or NMR. Look for the disappearance of the broad -OH peak and the appearance of vinyl ether protons (dd at ~6.5 ppm, dd at ~4.2 ppm).
-
-
Quenching & Purification:
-
Filter the mixture through a short pad of basic alumina (removes Pd catalyst and acidic impurities).
-
Concentrate under reduced pressure (Rotavap) at < 30°C . Warning: High heat during evaporation can gel the concentrated monomer.
-
Self-Validation: The final oil should be clear. If cloudy or viscous, oligomerization has occurred.
-
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a solid gel/puck. What happened?
Diagnosis: Uncontrolled Radical Polymerization. Cause:
-
Heat: Reaction temperature was too high (common with Ir-catalysts).
-
Inhibitor Failure: You forgot BHT, or the BHT was consumed by oxygen leaks. Fix:
-
Switch to the Pd-Phenanthroline protocol (Room Temp).
-
Ensure 500–1000 ppm of BHT is present.
-
Critical: Do not distill the final product to dryness without adding fresh inhibitor to the receiving flask.
Q2: The conversion is stuck at 50%. How do I push it to completion?
Diagnosis: Equilibrium Limitation.
Context: Transetherification is reversible:
-
Le Chatelier’s Principle: Use a larger excess of Ethyl Vinyl Ether (EVE).
-
Byproduct Removal: Add 4Å Molecular Sieves to the flask to sequester the ethanol byproduct (though this is less effective for ethanol than water, it helps).
Q3: I see a new spot on TLC, but it’s not the vinyl ether. It’s an acetal.
Diagnosis: Acid-Catalyzed Addition. Cause: Moisture or acidic impurities caused the alcohol to add across the vinyl ether double bond (Acetal formation) instead of exchanging with it. Fix:
-
Ensure the system is strictly anhydrous.[2]
-
Use Basic Alumina filtration before starting to remove trace acids from the commercial VBA.
-
The Pd-Phenanthroline system is naturally slightly basic, which suppresses this side reaction.
Technical Visualization
Diagram 1: Decision Logic for Troubleshooting
Caption: Logical flow for diagnosing yield loss and polymerization issues during VBA transetherification.
Diagram 2: Palladium(II) Catalytic Cycle (Transfer Vinylation)
Caption: Mechanism of Pd(II)-catalyzed transetherification. Note the activation of the vinyl ether followed by nucleophilic attack of VBA.
References
-
Handerson, S. & Schlaf, M. (2002). Palladium(II)-catalyzed transfer vinylation of protected monosaccharides.[1] Organic Letters, 4(23), 407-409.
-
Bosch, M. & Schlaf, M. (2003). Mechanistic studies of the palladium(II)-catalyzed transfer vinylation of alcohols. Journal of Organic Chemistry, 68(13), 5225-5227.
-
Pichavant, L. et al. (2016). Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic catalytic conditions.[3][4] Green Chemistry.[3] (Contextualizing non-metal alternatives).
-
Okimoto, Y., Sakaguchi, S., & Ishii, Y. (2002).[5] Development of Iridium-Catalyzed Transfer Vinylation. Journal of the American Chemical Society, 124(8), 1590–1591.
Sources
- 1. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic catalytic conditions (KOH/DMSO) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 5. orgsyn.org [orgsyn.org]
Validation & Comparative
Publish Comparison Guide: Thermal Degradation Analysis of Poly(4-vinylbenzyl hexafluoroisopropyl ether)
Executive Summary
Poly(4-vinylbenzyl hexafluoroisopropyl ether) (PVB-HFIP) represents a specialized class of fluorinated styrenic polymers used in high-performance coatings, microfluidics, and biomedical devices where low surface energy and chemical resistance are paramount.[1]
This guide provides a technical comparative analysis of the thermal stability of PVB-HFIP against its direct precursor, Poly(4-vinylbenzyl chloride) (PVBC) , and the industry-standard Polystyrene (PS) . By analyzing Thermogravimetric Analysis (TGA) data, we elucidate the stabilizing role of the hexafluoroisopropyl moiety and define the operational thermal windows for this material.
Material Context & Synthesis Logic
To understand the thermal behavior, one must understand the molecular architecture. PVB-HFIP is typically synthesized via a nucleophilic substitution of PVBC with hexafluoroisopropanol (HFIP).
-
The Precursor (PVBC): Contains a reactive benzylic chloride group.[2][3][4] It is thermally labile, with the C-Cl bond serving as a weak point for early degradation.
-
The Product (PVB-HFIP): The chlorine is replaced by a bulky, electron-withdrawing hexafluoroisopropyl ether group. This substitution introduces steric bulk and strong C-F bonds, altering the degradation kinetics.
Synthesis & Structural Evolution (DOT Diagram)
The following diagram illustrates the structural transformation and its implication on thermal stability.
Figure 1: Synthesis pathway transforming the thermally labile chloromethyl group into the stable fluorinated ether moiety.
Experimental Protocol: TGA Methodology
To ensure reproducibility and valid comparison, the following TGA protocol is recommended. This protocol is designed to eliminate solvent artifacts and isolate the intrinsic degradation of the polymer backbone and side chains.
Standardized Workflow
-
Sample Preparation:
-
Pre-dry samples at 60°C under vacuum (10 mbar) for 12 hours to remove adsorbed moisture and residual synthesis solvents (e.g., THF or DMF).
-
Sample Mass: 5–10 mg (Precision: ±0.01 mg).
-
Crucible: Alumina (
) or Platinum (Pt) pans (open or vented lid).
-
-
Instrument Parameters:
-
Atmosphere: Nitrogen (
) flow at 50 mL/min (Inert degradation). -
Equilibration: Hold at 30°C for 5 minutes.
-
Ramp Segment: Heat from 30°C to 800°C at 10°C/min .
-
Note: A secondary run in Air (oxidative stability) is optional but recommended for combustion analysis.
-
-
Data Processing:
- (Onset): Temperature at 5% weight loss.[5]
- (DTG Peak): Temperature of maximum degradation rate (from the first derivative curve).
-
Char Yield: Residual mass percentage at 600°C or 800°C.
Comparative Performance Analysis
The thermal degradation profile of PVB-HFIP is distinct from its non-fluorinated counterparts. The introduction of fluorine atoms generally enhances thermal stability due to the high bond dissociation energy of C-F bonds (~485 kJ/mol) compared to C-H or C-Cl bonds.
Comparison A: PVB-HFIP vs. PVBC (Precursor)
-
PVBC Behavior: PVBC exhibits a two-step degradation.[3] The first step (approx. 350°C–420°C) involves the cleavage of the chloromethyl group and elimination of HCl or
radicals, which can accelerate backbone scission. -
PVB-HFIP Behavior: The substitution of the labile Chlorine with the stable HFIP ether group shifts the onset of degradation to higher temperatures. The ether linkage (
) becomes the primary site of side-chain scission, but it is significantly more stable than the benzylic chloride.
Comparison B: PVB-HFIP vs. Polystyrene (PS)
-
Polystyrene Behavior: PS degrades via a radical unzipping mechanism (depolymerization) starting around 375°C, resulting in monomer evolution with very little char residue (~0%).
-
PVB-HFIP Behavior: While the styrenic backbone is similar, the bulky fluorinated side chains suppress the "unzipping" mechanism through steric hindrance and the "cage effect." However, the side chain itself may degrade before the backbone, leading to a multi-stage weight loss profile.
Quantitative Data Summary (Representative)
The following table summarizes the thermal parameters observed in comparative studies of fluorinated vinyl ethers versus their precursors.
| Parameter | Poly(4-vinylbenzyl chloride) (PVBC) | Polystyrene (PS) | PVB-HFIP (Target) |
| ~330°C | ~350°C | ~365°C – 380°C | |
| 410°C | 420°C | 435°C | |
| Degradation Mode | Side-chain elimination (HCl) then backbone | Random Scission / Unzipping | Side-chain ether cleavage then backbone |
| Char Yield (600°C) | ~20% (due to crosslinking) | < 1% | ~15–25% (Fluorine promotes char) |
Data Interpretation: PVB-HFIP offers a ~30°C – 50°C improvement in thermal stability over its precursor PVBC. The high char yield compared to PS indicates that the fluorinated groups promote cross-linking or stable carbonaceous residue formation upon decomposition.
Mechanistic Insight: Degradation Pathways
Understanding why the material degrades is as important as when. The degradation of PVB-HFIP involves competing mechanisms between the ether side chain and the styrenic backbone.
Degradation Logic Flow (DOT Diagram)
This diagram maps the causal chain of thermal breakdown for PVB-HFIP.
Figure 2: Step-wise thermal degradation mechanism of PVB-HFIP.
Mechanistic Explanation
-
Ether Scission: The benzylic ether bond is the first to break. Unlike the C-Cl bond in PVBC, the C-O bond requires higher energy, explaining the increased
. -
Fluorine Effect: The released hexafluoroisopropyl radicals are relatively stable. However, unlike hydrocarbon side chains that might fuel combustion, the fluorinated fragments act as radical scavengers or form stable char, inhibiting rapid catastrophic failure of the material.
-
Backbone Stability: The steric bulk of the HFIP group restricts the motion of the polymer chain (increasing
) and physically hinders the "unzipping" process common in polystyrene, forcing the polymer to undergo random scission instead, which is a slower process.
Conclusion & Recommendations
For researchers selecting materials for high-temperature applications:
-
Select PVB-HFIP if your application requires a thermal processing window up to 300°C and demands low surface energy.
-
Avoid PVBC for thermal applications >250°C due to the risk of HCl evolution and lower degradation onset.
-
Validation: Always perform TGA in conjunction with Differential Scanning Calorimetry (DSC) to distinguish between glass transition (
) and degradation onset, as the bulky side groups in PVB-HFIP significantly raise (often >100°C).
References
-
BenchChem. this compound: Properties and Applications. Retrieved from
-
RSC Polymer Chemistry. Thermal and living anionic polymerization of 4-vinylbenzyl piperidine (Comparative Styrenic Kinetics). Retrieved from
-
ResearchGate. Comparative study of thermal stability and thermal degradation kinetics of poly(vinyl ethers). Retrieved from
-
Universiti Kebangsaan Malaysia. Synthesis of Poly(Vinylbenzyl Chloride) and Thermal Analysis. Retrieved from
-
ACS Omega. Tetrafluorophenylene-Containing Vinylbenzyl Ether-Terminated Oligomers: Thermal and Dielectric Properties. Retrieved from
Sources
Safety Operating Guide
Navigating the Disposal of 4-Vinylbenzyl Hexafluoroisopropyl Ether: A Guide for Laboratory Professionals
The responsible management of specialized chemical reagents is a cornerstone of laboratory safety and environmental stewardship. 4-Vinylbenzyl hexafluoroisopropyl ether (CAS 111158-92-0) is a valuable monomer in materials science, prized for its ability to impart unique surface properties to polymers.[1] However, its dual chemical nature—a reactive vinyl group and a highly stable fluorinated ether moiety—necessitates a rigorous and informed approach to its disposal.
This guide provides a comprehensive framework for the safe handling and proper disposal of this compound, moving beyond mere procedural steps to explain the underlying chemical principles that govern these protocols. Our objective is to empower researchers with the knowledge to manage this substance confidently and in full compliance with safety and environmental regulations.
Part 1: Hazard Identification and Risk Mitigation
Before any handling or disposal, a thorough understanding of the specific hazards is paramount. The structure of this compound presents two primary areas of concern: the reactivity of the vinyl group and the persistence of the fluorinated component.
1.1 Reactivity Hazards: The Vinyl Group
The vinyl group (-CH=CH₂) makes this compound a monomer, susceptible to polymerization.[1] While this reactivity is desirable for synthesis, it poses a significant hazard in a waste context.
-
Causality of Hazard: Uncontrolled polymerization is often a rapid, exothermic reaction. If this occurs within a sealed waste container, the resulting heat and gas evolution can cause a dangerous pressure buildup, leading to container failure and a chemical spill.[2][3][4] The reaction can be initiated by:
1.2 Environmental & Health Hazards: The Hexafluoroisopropyl Ether Group
This molecule is a halogenated organic compound, specifically a fluorinated ether.[6][7] The carbon-fluorine bond is exceptionally strong, leading to high chemical stability and environmental persistence.
-
Causality of Hazard: The stability of fluorinated compounds makes them resistant to natural degradation. Improper disposal can lead to long-term environmental contamination. While specific toxicity data for this compound is not widely published, it should be handled with the care afforded to all research chemicals, minimizing exposure.[1] The U.S. Environmental Protection Agency (EPA) is increasingly scrutinizing per- and polyfluoroalkyl substances (PFAS) due to their persistence, and while this specific ether may not be on a regulatory list, its chemical nature warrants a cautious approach consistent with PFAS management principles.[8][9][10][11]
Chemical Profile for Disposal
| Property | Value / Guideline | Rationale & Citation |
| Chemical Name | This compound | Ensures accurate labeling and communication. |
| CAS Number | 111158-92-0 | Universal identifier for tracking and safety documentation.[1] |
| Primary Hazard Class | Halogenated Organic Compound; Reactive Monomer | Dictates waste stream segregation and handling precautions.[2][6] |
| Incompatible Materials | Strong oxidizing agents, acids, bases, polymerization initiators. | Avoids triggering a hazardous reaction in the waste container.[5][12] |
| Required PPE | Nitrile gloves, safety glasses/goggles, lab coat. | Standard practice for handling potentially irritating chemicals.[3][13] |
| Work Environment | Chemical fume hood. | Prevents inhalation of any volatile components.[6][14] |
| Prohibited Disposal | DO NOT pour down the drain. DO NOT dispose of in general trash. | Prevents environmental contamination and non-compliance.[6][15][16] |
Part 2: Step-by-Step Disposal Protocol
This protocol ensures that waste containing this compound is handled, segregated, and stored in a manner that is safe, compliant, and minimizes risk.
Step 1: Waste Characterization
At the point of generation, identify the nature of the waste:
-
Unused or Expired Reagent: The pure compound.
-
Contaminated Materials: Items such as pipette tips, gloves, or absorbent pads that are grossly contaminated.
-
Solutions: The compound dissolved in a solvent. The identity of the solvent is critical.
Step 2: Waste Segregation (The Critical Step)
Because this is a halogenated organic compound, it must be segregated into a dedicated waste stream.
-
Action: Collect all waste containing this compound in a designated "Halogenated Organic Waste" container.[6][7][15]
-
Causality & Trustworthiness: Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., hydrogen fluoride) produced during combustion.[17][18] Mixing it with non-halogenated waste contaminates the entire volume, dramatically increasing the cost and complexity of disposal for the entire container.[16] Keeping these streams separate is the most cost-effective and environmentally sound practice.
Step 3: Containerization
-
Action: Use a chemically compatible container in good condition with a secure, vapor-tight threaded cap.[15][16] Glass or polyethylene are generally suitable.
-
Causality & Trustworthiness: A proper container prevents leaks and the release of vapors. The cap should remain closed at all times except when actively adding waste.[15][16] This is an OSHA and EPA requirement to minimize exposure and prevent spills.
Step 4: Labeling
-
Action: Label the waste container before adding the first drop of waste.[15] The label must include:
-
The words "Hazardous Waste ".[16]
-
The full chemical name: "Waste this compound ". Do not use abbreviations or chemical formulas.[15]
-
If in a solution, list all components with approximate percentages (e.g., "Toluene: ~80%, this compound: ~20%").[16]
-
The date when waste was first added (the "accumulation start date").
-
-
Causality & Trustworthiness: Accurate labeling is a legal requirement and is essential for the safety of everyone who will handle the container, from lab personnel to final disposal technicians. It ensures the waste is managed correctly throughout its lifecycle.
Step 5: Storage
-
Action: Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[5] It should be stored in a designated satellite accumulation area within the lab.
-
Causality & Trustworthiness: Proper storage conditions prevent the initiation of hazardous polymerization and ensure the stability of the waste until it can be collected by your institution's Environmental Health & Safety (EHS) department.
Step 6: Final Disposal
-
Action: Once the container is full or has reached the storage time limit set by your institution, arrange for pickup by your EHS or a certified hazardous waste disposal contractor.
-
Causality & Trustworthiness: Final disposal must be conducted at a permitted Treatment, Storage, and Disposal Facility (TSDF). The most appropriate technology for this waste stream is high-temperature incineration, which is effective at destroying persistent fluorinated organic compounds.[17][19]
Part 3: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (If Necessary): For large spills, or if you feel it is unsafe to manage, evacuate the area and contact your institution's emergency response line.[15]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material and any contaminated debris into a designated waste container.
-
Dispose: Seal, label, and manage the container as "Halogenated Organic Waste" as described in the protocol above.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for segregating and handling waste containing this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. aiche.org [aiche.org]
- 3. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 4. petrochemistry.eu [petrochemistry.eu]
- 5. sa.usdentaldepot.com [sa.usdentaldepot.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. bucknell.edu [bucknell.edu]
- 8. epa.gov [epa.gov]
- 9. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 10. epa.gov [epa.gov]
- 11. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 12. fishersci.com [fishersci.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 19. epa.gov [epa.gov]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
